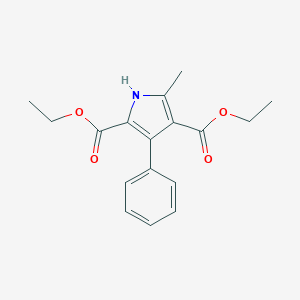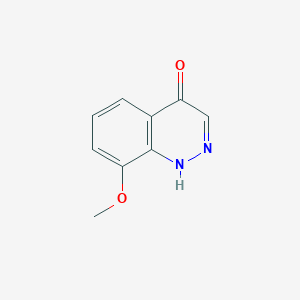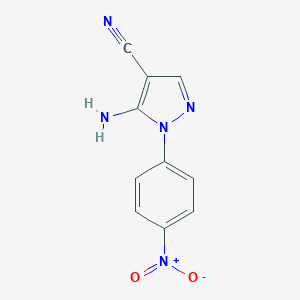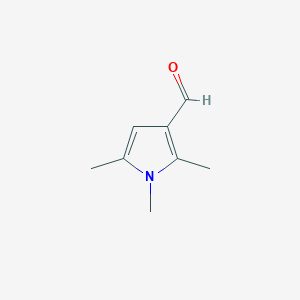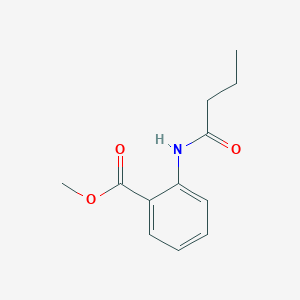
(1,3-Benzodioxol-5-ilmetil)(4-etilbencil)amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine” is a chemical compound with the CAS Number: 1609400-82-9 . It has a molecular weight of 350.26 . The IUPAC name for this compound is N-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethylbenzyl)amine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19NO2.BrH/c1-2-13-3-5-14 (6-4-13)10-18-11-15-7-8-16-17 (9-15)20-12-19-16;/h3-9,18H,2,10-12H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Investigación Anticancerígena
Este compuesto se ha explorado por su potencial en la terapia anticancerígena. Se ha sintetizado una serie de derivados y se ha evaluado su actividad contra varias líneas celulares cancerosas, incluidas las células de próstata (LNCaP), páncreas (MIA PaCa-2) y leucemia aguda. Estos estudios tienen como objetivo diseñar compuestos que exhiban una buena selectividad entre las células cancerosas y las células normales, y algunos muestran valores de IC50 prometedores que indican potentes propiedades de inhibición del crecimiento .
Diseño y Síntesis de Fármacos
El motivo estructural de (1,3-Benzodioxol-5-ilmetil)(4-etilbencil)amina sirve como andamiaje en el diseño de fármacos. Se utiliza para crear compuestos novedosos a través de procesos como la unión cruzada C-N catalizada por Pd, que luego se evalúan para diversas actividades biológicas .
Mecanismo De Acción
- Indoles, such as those containing the 1,3-benzodioxol-5-ylmethyl moiety, have been studied for their anticancer activity. Microtubules and tubulin proteins are common targets for antitumor agents .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Result of Action
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine has a number of advantages and limitations for lab experiments. One of the main advantages of (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine is its high solubility in water, which makes it easy to work with in the lab. Additionally, (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine is relatively stable in both acidic and basic solutions, making it suitable for a variety of experiments. However, (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine is also sensitive to light and heat, so it must be handled carefully in the lab.
Direcciones Futuras
(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine has a wide range of potential applications in the medical and scientific fields. In the future, (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine could be used to develop new drugs for the treatment of neurological disorders, such as depression and anxiety. Additionally, (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine could be used to study the effects of drugs on the brain, as well as to identify potential targets for cancer therapies. Finally, (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine could be used to develop new treatments for a variety of other conditions, such as chronic pain and inflammation.
Métodos De Síntesis
(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine is synthesized through a two-step process. The first step involves the reaction of 4-ethylbenzyl alcohol with 1,3-benzodioxol-5-ylmethyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of a 1,3-benzodioxol-5-ylmethyl ester, which can then be hydrolyzed to form (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine. The second step involves the reaction of the (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine with a base such as potassium carbonate to form the desired product.
Safety and Hazards
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-13-3-5-14(6-4-13)10-18-11-15-7-8-16-17(9-15)20-12-19-16/h3-9,18H,2,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOPODOWUMOAKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353347 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-ethylphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
504432-21-7 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-ethylphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

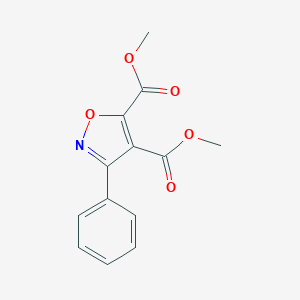
![tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate](/img/structure/B184822.png)
